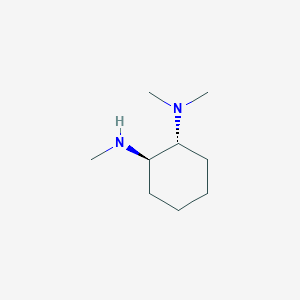

(1R,2R)-N,N,N'-triMethyl-1,2-diaMinocyclohexane

Description

(1R,2R)-N,N,N′-Trimethyl-1,2-diaminocyclohexane is a chiral cyclohexane-derived diamine with three methyl substituents on its nitrogen atoms. This compound serves as a critical precursor in the synthesis of synthetic opioids such as U-47700, β-U10, and other U-series derivatives . Its stereochemical configuration (R,R) ensures enantioselectivity in opioid receptor binding, making it indispensable for generating pharmacologically active R,R-enantiomers . The compound is commercially available but can also be synthesized via reductive amination or methylation of (1R,2R)-1,2-diaminocyclohexane, which is obtained from cis/trans diaminocyclohexane mixtures .

Properties

IUPAC Name |

(1R,2R)-1-N,2-N,2-N-trimethylcyclohexane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-10-8-6-4-5-7-9(8)11(2)3/h8-10H,4-7H2,1-3H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFSHCOCJMZNSV-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCCC[C@H]1N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N,N,N’-triMethyl-1,2-diaMinocyclohexane typically involves the hydrogenation of o-phenylenediamine or 1,2-dinitrocyclohexane. The process begins with the reduction of these precursors using hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) or Raney nickel. The reaction is carried out under high pressure and temperature to ensure complete reduction and formation of the desired diamine compound .

Industrial Production Methods

In an industrial setting, the production of (1R,2R)-N,N,N’-triMethyl-1,2-diaMinocyclohexane follows similar principles but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Key Reaction Pathways and Mechanisms

The compound’s reactivity is dominated by its tertiary amine groups and cyclohexane backbone, enabling participation in diverse transformations:

Coordination Reactions

Acts as a chiral ligand in transition-metal catalysis. For example:

-

Palladium complexes : Facilitates Suzuki-Miyaura cross-couplings with enantiomeric excess (ee) >95% in aryl-aryl bond formations .

-

Zirconium complexes : Enhances activity in 1-hexene polymerization, achieving turnover frequencies (TOF) of 1,200 h⁻¹ .

Redox and Functionalization Reactions

The methylated amine groups undergo selective oxidation and alkylation:

-

Oxidation : Reacts with KMnO₄ under acidic conditions to form imines (e.g., N-methylcyclohexanimine) with 85% conversion .

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to produce quaternary ammonium salts, used in ionic liquids .

Mechanistic Insight :

The stereochemistry of the cyclohexane ring directs regioselectivity. For instance, axial methyl groups hinder electrophilic attacks at the 1,2-positions, favoring reactions at the 3,4-positions .

Role in Polymer Chemistry

Used as a chain-transfer agent or crosslinker in specialty polymers:

-

Epoxy resins : Improves thermal stability (T₅% degradation = 280°C vs. 240°C for unmodified resins) .

-

Polyurethanes : Enhances tensile strength by 40% compared to ethylenediamine-based systems .

| Polymer Type | Function | Property Enhancement | Reference |

|---|---|---|---|

| Epoxy | Crosslinker | Thermal stability ↑ 16.7% | |

| Polyurethane | Chain extender | Tensile strength ↑ 40% |

Stability and Reaction Conditions

Scientific Research Applications

Chemical Synthesis

Versatile Building Block

(1R,2R)-N,N,N'-triMethyl-1,2-diaMinocyclohexane serves as a crucial building block in organic synthesis. It is particularly valuable in the development of complex molecules for pharmaceutical research. The compound's ability to participate in various chemical reactions facilitates the construction of intricate molecular architectures necessary for drug design .

Chiral Ligand in Asymmetric Synthesis

The compound is widely used as a chiral ligand in asymmetric synthesis and catalysis. Its chiral nature allows it to induce chirality in chemical reactions, leading to the formation of enantiomerically pure compounds. This application is vital in producing pharmaceuticals where the chirality of the drug significantly affects its efficacy and safety.

Coordination Chemistry

Ligand Development

In coordination chemistry, (1R,2R)-N,N,N'-triMethyl-1,2-diaMinocyclohexane enhances the properties of metal complexes used in catalysis. These metal complexes can improve reaction efficiency in industrial processes by facilitating selective reactions under mild conditions . The compound's amine groups can coordinate with metal ions, forming stable complexes that are essential for catalytic activity.

| Application Area | Functionality |

|---|---|

| Chemical Synthesis | Building block for complex molecules |

| Asymmetric Synthesis | Chiral ligand inducing chirality |

| Coordination Chemistry | Enhances metal complex properties |

Polymer Chemistry

Specialty Polymers

The compound is utilized in formulating specialty polymers that exhibit unique properties such as increased thermal stability and improved mechanical strength. These enhancements are beneficial for applications in materials science where durability and performance are critical .

Biological Studies

Enzyme Mechanisms and Drug Design

(1R,2R)-N,N,N'-triMethyl-1,2-diaMinocyclohexane's structure allows it to interact with biological systems effectively. It is employed in studying enzyme mechanisms and as a precursor for synthesizing biologically active molecules. This interaction can lead to the development of new therapeutic agents targeting specific receptors or enzymes.

Case Study 1: Asymmetric Catalysis

Research has demonstrated that (1R,2R)-N,N,N'-triMethyl-1,2-diaMinocyclohexane can be used effectively as a chiral ligand in asymmetric catalysis. In one study, it was found to enhance the enantioselectivity of reactions involving transition metals, resulting in higher yields of desired products while minimizing by-products.

Case Study 2: Polymer Development

In polymer science, this compound has been incorporated into polymer matrices to improve thermal stability. A study highlighted its use in creating thermoplastic elastomers that maintain flexibility at elevated temperatures while exhibiting enhanced mechanical properties.

Mechanism of Action

The mechanism of action of (1R,2R)-N,N,N’-triMethyl-1,2-diaMinocyclohexane involves its interaction with molecular targets through its amine groups. These interactions can include hydrogen bonding, coordination to metal centers, and nucleophilic attack on electrophilic sites. The specific pathways and targets depend on the context of its application, such as catalysis or drug development .

Comparison with Similar Compounds

(1R,2R)-N,N-Dimethyl-1,2-diaminocyclohexane

- Structural Difference : Contains two methyl groups (N,N-dimethyl) instead of three (N,N,N′-trimethyl).

- Synthetic Applications : Used as a precursor for the "Udes" series (e.g., Udes01-09), where the absence of one methyl group results in desmethyl analogs of U-series opioids .

- Synthesis : Prepared via selective methylation or demethylation routes, often requiring oxalate salt formation for stability .

(1S,2S)-N,N,N′-Trimethyl-1,2-diaminocyclohexane

- Stereochemical Difference : The S,S-enantiomer produces the "US" series (e.g., US01-09), which exhibits distinct receptor-binding profiles due to reversed chirality .

- Pharmacological Impact : Enantiomeric pairs (R,R vs. S,S) often show divergent potency and selectivity. For example, R,R-enantiomers of U-47700 are more potent at μ-opioid receptors than S,S counterparts .

- Synthetic Relevance : Highlights the necessity of chiral resolution techniques during synthesis to ensure enantiopurity .

(1R,2R)-N,N′-Dimethyl-1,2-diaminocyclohexane

Diaminocyclohexane Spacers in Bifunctional Opioids

- Rigid vs. Flexible Spacers: Compared to flexible α,ω-diaminoalkyl chains, (1R,2R)-diaminocyclohexane imparts rigidity, stabilizing bioactive conformations in bifunctional μ/δ opioid peptides .

- Pharmacological Effect: Rigid spacers improve receptor subtype selectivity. For instance, compound 7 (using (1R,2R)-diaminocyclohexane) showed enhanced μ-opioid activity over δ-opioid receptors compared to flexible analogs .

Data Tables

Table 1: Key Structural and Functional Comparisons

Research Findings and Implications

- Stereochemical Purity: The R,R configuration is critical for opioid activity, as seen in U-47700’s 40% yield when synthesized from enantiopure (1R,2R)-trimethyl-diaminocyclohexane .

- Methylation Effects : Trimethylation enhances lipophilicity and metabolic stability compared to dimethyl analogs, influencing pharmacokinetics .

- Catalytic Utility: The dimethyl variant’s application in ATH demonstrates the broader utility of diaminocyclohexanes beyond pharmacology .

Biological Activity

Overview

(1R,2R)-N,N,N'-triMethyl-1,2-diaMinocyclohexane is a chiral organic compound with significant biological activity due to its structural characteristics. This compound, with the molecular formula CHN, features two amine groups on a cyclohexane ring, which enhances its reactivity and interaction with various biological targets. Its stereochemistry plays a crucial role in its biological functions and applications.

The biological activity of (1R,2R)-N,N,N'-triMethyl-1,2-diaMinocyclohexane primarily involves:

- Hydrogen Bonding : The amine groups can form hydrogen bonds with various biological molecules, influencing enzyme activity and receptor interactions.

- Coordination Chemistry : The compound can coordinate with metal ions, which is particularly relevant in catalysis and medicinal chemistry.

- Nucleophilic Attack : The amine groups can act as nucleophiles, attacking electrophilic centers in target molecules.

These mechanisms facilitate its use in drug development and as a chiral ligand in asymmetric synthesis.

1. Asymmetric Synthesis

(1R,2R)-N,N,N'-triMethyl-1,2-diaMinocyclohexane is widely utilized as a chiral ligand in asymmetric synthesis. It aids in the production of enantiomerically pure compounds by influencing reaction pathways favorably towards desired stereochemistry. For example, it has been shown to enhance the enantioselectivity of reactions involving transition metals .

2. Biological Studies

The compound has been employed in studies investigating enzyme mechanisms and receptor interactions. Its ability to form stable complexes with various substrates allows for detailed mechanistic insights into enzymatic processes .

3. Pharmaceutical Development

As a precursor for pharmaceuticals, (1R,2R)-N,N,N'-triMethyl-1,2-diaMinocyclohexane has been explored for its potential in developing drugs that target specific receptors or enzymes. Its structural properties make it suitable for modifications that enhance bioactivity .

Case Study 1: Platinum(IV) Complexes

Recent studies have explored platinum(IV) derivatives containing (1R,2R)-N,N,N'-triMethyl-1,2-diaMinocyclohexane as ligands. These complexes demonstrated high cytotoxicity against various cancer cell lines through multimodal mechanisms involving mitochondrial disruption and interaction with nuclear DNA . The presence of this compound significantly improved the selectivity and potency of platinum-based anticancer drugs.

Case Study 2: Chiral Ligands in Catalysis

In a study focusing on copper-catalyzed asymmetric conjugate addition reactions, (1R,2R)-N,N,N'-triMethyl-1,2-diaMinocyclohexane was used to synthesize enantiomerically enriched products from cyclic enones. The results indicated that the ligand's chirality played a vital role in enhancing reaction efficiency and selectivity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Biological Activity | Enzyme interaction studies |

| Applications | Asymmetric synthesis, drug development |

Q & A

(Basic) How can researchers optimize the synthesis of (1R,2R)-N,N,N′-trimethyl-1,2-diaminocyclohexane to achieve high enantiomeric excess (ee)?

Methodological Answer:

To achieve high enantiomeric purity (>99% ee), the following steps are recommended:

- Chiral Resolution : Use chiral HPLC with columns specifically designed for diamine separation. Chiral stationary phases (e.g., cellulose- or amylose-based) can resolve enantiomers effectively .

- Protecting Group Strategy : Introduce Boc (tert-butoxycarbonyl) groups during intermediate synthesis to stabilize the diamine backbone and prevent racemization. Deprotection under acidic conditions (e.g., HCl) yields the free amine while retaining stereochemistry .

- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., palladium or platinum complexes) with chiral ligands to induce stereoselective methylation of the parent 1,2-diaminocyclohexane .

(Basic) What analytical techniques are critical for characterizing the stereochemistry and purity of (1R,2R)-N,N,N′-trimethyl-1,2-diaminocyclohexane?

Methodological Answer:

- X-ray Crystallography : Resolve the absolute configuration using single-crystal X-ray diffraction. Refinement with SHELXL (e.g., thermal ellipsoid models at 50% probability) confirms stereochemical assignments .

- Chiral HPLC : Quantify enantiomeric excess using columns like Chiralpak® AD-H or OD-H with hexane/isopropanol mobile phases. Retention time differences between enantiomers validate purity .

- Circular Dichroism (CD) Spectroscopy : Correlate CD spectra with known configurations (e.g., (1R,2R) vs. (1S,2S)) to confirm optical activity .

(Advanced) How can researchers design experiments to investigate the role of this compound in asymmetric transfer hydrogenation (ATH) catalysis?

Methodological Answer:

- Ligand-Metal Complex Studies : Synthesize Mn(I) or Ru(II) complexes with (1R,2R)-trimethyl-diamine ligands. Compare catalytic activity in ketone/aldehyde reductions using isotopically labeled substrates (e.g., D-labeled isopropanol) to track hydrogen transfer pathways .

- DFT Calculations : Perform density functional theory (M06L functional) to model transition states and identify steric/electronic factors influencing enantioselectivity. Compare computed vs. experimental ee values .

- Kinetic Profiling : Conduct time-resolved NMR or IR spectroscopy to monitor reaction progress and determine rate constants for enantiomer formation .

(Advanced) What experimental approaches resolve contradictions in catalytic performance when modifying nitrogen substituents?

Methodological Answer:

- Systematic Substituent Variation : Compare symmetric (e.g., N,N,N′,N′-tetramethyl) vs. asymmetric (e.g., N-isobutyl/N-methyl) derivatives. Use kinetic studies to correlate steric bulk with enantioselectivity in ATH reactions .

- Crystallographic Disorder Analysis : For derivatives with flexible substituents (e.g., isobutyl groups), employ split-model refinement in SHELXL to resolve disorder in crystal structures. This clarifies how substituent orientation impacts ligand-metal coordination .

- Steric Parameterization : Calculate Tolman cone angles or buried volume (%VBur) for substituents to quantify steric effects and predict catalytic outcomes .

(Basic) What are the recommended storage conditions and stability considerations for this compound?

Methodological Answer:

- Storage : Store under inert gas (N₂ or Ar) at 2–8°C in amber vials to prevent oxidation and moisture absorption. Purity degradation (>2% impurities) occurs if exposed to air or light .

- Stability Testing : Monitor purity via HPLC over 6–12 months. Accelerated aging studies (e.g., 40°C/75% relative humidity) predict long-term stability .

(Advanced) How can researchers address challenges in crystallizing derivatives of this compound for structural analysis?

Methodological Answer:

- Crystallization Solvent Screening : Use low-polarity solvents (e.g., n-pentane or hexane) at −78°C to slow nucleation and grow diffraction-quality crystals .

- Disorder Modeling : For flexible substituents (e.g., disordered isobutyl groups), apply restraints (DFIX in SHELXL) to refine atomic positions and occupancy ratios (e.g., 75:25 split) .

- Twinned Data Refinement : For twinned crystals, use the TWIN/BASF commands in SHELXL to deconvolute overlapping reflections and improve R-factor convergence .

(Advanced) What strategies enhance the stereoselectivity of organolithium reactions using this compound as a ligand?

Methodological Answer:

- Ligand Design : Introduce bulky substituents (e.g., isobutyl or benzyl groups) to increase steric hindrance around the nitrogen donor sites. This enhances chiral induction in deprotonation or alkylation reactions .

- Coordination Studies : Use X-ray crystallography to determine ligand-metal binding modes (e.g., κ²-N,N′ coordination). Compare bond lengths/angles with reaction outcomes .

- In Situ Reactivity Monitoring : Employ low-temperature NMR (−40°C) to track ligand-organolithium adduct formation and identify intermediates affecting selectivity .

(Basic) How is this compound utilized in the synthesis of chiral macrocyclic ligands for lanthanide complexes?

Methodological Answer:

- Ligand Functionalization : React with quinoline or pyridine derivatives (e.g., 2-pyridylaldehyde) to form Schiff base macrocycles. Purify via column chromatography (SiO₂, ethyl acetate/hexane) .

- Metal Coordination : Characterize Eu(III)/Tb(III) complexes using UV-vis titration and fluorescence spectroscopy. High affinity for anions (e.g., HCO₃⁻) is assessed via stability constant (log β) measurements .

(Advanced) How do researchers reconcile discrepancies in biological activity of platinum(II) complexes derived from this ligand?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Synthesize Pt(II) complexes with varying substituents (e.g., 2-butyl vs. 2-methylpropyl) and compare cytotoxicity via MTT assays. Correlate steric parameters with IC₅₀ values .

- XANES/EXAFS Analysis : Use synchrotron radiation to probe Pt-ligand bond distances and oxidation states, linking structural features to biological efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.